Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride
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Overview
Description
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a hydrochloride salt form of methyl 4-methyl-2-(methylamino)pentanoate, which is a derivative of leucine, an essential amino acid. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(methylamino)pentanoate hydrochloride typically involves the esterification of 4-methyl-2-(methylamino)pentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of leucine, it may influence protein synthesis and metabolic processes by mimicking or interfering with the natural functions of leucine. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: A methyl ester of pentanoic acid with similar ester functional group.
Methyl 2-hydroxy-4-methylpentanoate: A hydroxylated derivative with additional functional groups.
Methyl 4-methyl-2-(methylamino)butanoate: A structurally similar compound with a shorter carbon chain.
Uniqueness
Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its specific structure, which combines the properties of an ester and an amino acid derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-methyl-2-(methylamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPGIMVFQAVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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